

Cyclohexene-1-carbonitrile chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Cyclohexene-1-carbonitrile

Cat. No.: B159472

[Get Quote](#)

An In-depth Technical Guide to **Cyclohexene-1-carbonitrile**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexene-1-carbonitrile is a versatile bifunctional molecule incorporating a reactive nitrile group and a carbon-carbon double bond within a six-membered ring structure. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structural features, and key synthetic and reactive pathways of **cyclohexene-1-carbonitrile**, supported by tabulated data and procedural outlines.

Chemical Structure and Identification

Cyclohexene-1-carbonitrile, also known as 1-cyanocyclohexene, possesses a planar cyclohexene ring with a nitrile substituent attached to one of the vinylic carbons. The molecule's structure gives rise to specific stereoelectronic properties that influence its reactivity.

Below is a diagram of the chemical structure of **Cyclohexene-1-carbonitrile**.

Caption: Chemical structure of **Cyclohexene-1-carbonitrile**.

Physicochemical Properties

A summary of the key physicochemical properties of **cyclohexene-1-carbonitrile** is presented in the table below. It is important to note that some data, such as the precise melting point and boiling point at standard atmospheric pressure, are not consistently reported in the literature.

Property	Value	Reference
Molecular Formula	C ₇ H ₉ N	
Molecular Weight	107.15 g/mol	
CAS Number	1855-63-6	
Appearance	Colorless to light yellow clear liquid	
Odor	Faint, sweet odor	
Density	0.946 g/mL at 20 °C	
Boiling Point	85-88 °C at 17 mmHg	
74 °C at 10 mmHg		
Melting Point	Not available	
Refractive Index (n _{20/D})	1.482	
Solubility	Sparingly soluble in water (1.2 g/L at 25 °C). Miscible with ethanol.	
UV max (λ _{max})	212 nm (in Ethanol)	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **cyclohexene-1-carbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of cyclohexene derivatives shows characteristic signals for vinylic, allylic, and aliphatic protons. For the related isomer, **3-cyclohexene-1-carbonitrile**, signals for the vinylic protons ($\text{C}=\text{CH}$) are observed around δ 5.6-5.8 ppm. The allylic protons and other ring protons resonate in the upfield region of δ 1.8-2.9 ppm.
- ^{13}C NMR: The carbon NMR spectrum provides information about the different carbon environments. For cyclohexanecarbonitriles, the nitrile carbon typically resonates in the range of δ 118-127 ppm. The vinylic carbons of the cyclohexene ring appear in the downfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of **cyclohexene-1-carbonitrile** exhibits characteristic absorption bands corresponding to its functional groups.

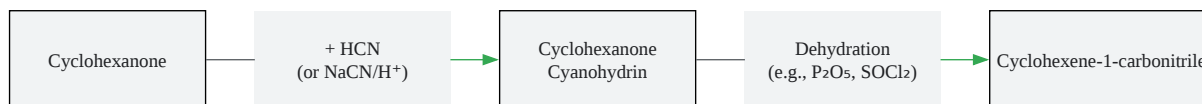
Functional Group	Wavenumber (cm^{-1})	Intensity
$\text{C}\equiv\text{N}$ (Nitrile)	~2220-2260	Medium to Strong
$\text{C}=\text{C}$ (Alkene)	~1640-1680	Medium
$=\text{C}-\text{H}$ (Vinylic)	~3000-3100	Medium
$\text{C}-\text{H}$ (Aliphatic)	~2850-2960	Strong

Experimental Protocols

Synthesis of Cyclohexene-1-carbonitrile

A common method for the synthesis of α,β -unsaturated nitriles like **cyclohexene-1-carbonitrile** is through the dehydration of a cyanohydrin intermediate, which is formed from the corresponding ketone.

Workflow for the Synthesis of **Cyclohexene-1-carbonitrile** from Cyclohexanone:



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **Cyclohexene-1-carbonitrile**.

Methodology:

- **Cyanohydrin Formation:** Cyclohexanone is reacted with a source of cyanide, such as hydrogen cyanide (HCN) or a mixture of sodium cyanide (NaCN) and an acid (e.g., H_2SO_4), to form cyclohexanone cyanohydrin. This reaction is a nucleophilic addition to the carbonyl group.
- **Dehydration:** The resulting cyanohydrin is then dehydrated to introduce the double bond. This can be achieved using various dehydrating agents such as phosphorus pentoxide (P_2O_5), thionyl chloride (SOCl_2), or by heating with an acid catalyst.
- **Purification:** The crude product is typically purified by distillation under reduced pressure.

Photochemical Reactions

Cyclohexene-1-carbonitrile can undergo photochemical reactions, such as [2+2] cycloadditions and isomerizations, upon irradiation with UV light. For instance, irradiation can lead to the formation of bicyclo[3.1.0]hexane derivatives.

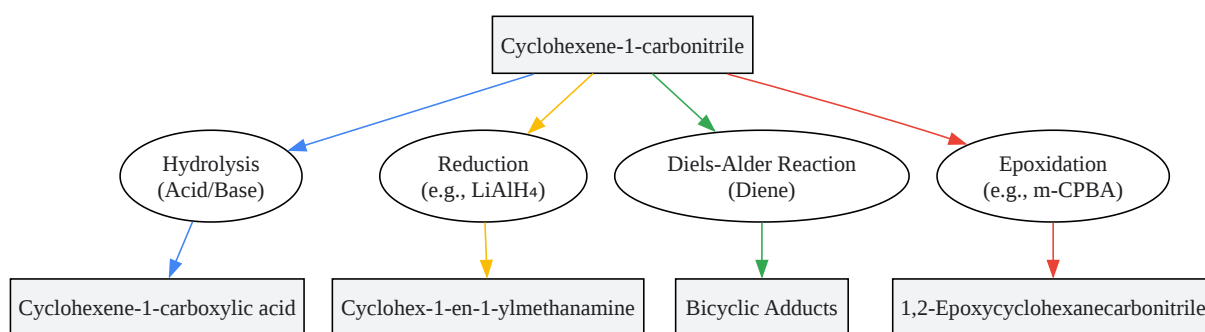
Methodology for a General Photochemical Reaction:

- **Preparation of Solution:** A solution of **cyclohexene-1-carbonitrile** in a suitable solvent (e.g., hexane or acetonitrile) is prepared in a quartz reaction vessel. The concentration is typically kept low to minimize side reactions.
- **Irradiation:** The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) and then irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) for a specified period. The reaction progress is monitored by techniques like GC-MS or TLC.

- **Work-up and Isolation:** After the reaction is complete, the solvent is removed under reduced pressure, and the resulting product mixture is separated and purified using column chromatography or distillation.

Logical Relationships in Reactivity

The dual functionality of **cyclohexene-1-carbonitrile** allows for a range of chemical transformations, making it a versatile building block in organic synthesis.



[Click to download full resolution via product page](#)

Caption: Key reaction pathways involving **Cyclohexene-1-carbonitrile**.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. The alkene functionality can participate in various addition reactions, including hydrogenation, halogenation, and epoxidation, as well as cycloaddition reactions like the Diels-Alder reaction, where it acts as a dienophile.

Safety and Handling

Cyclohexene-1-carbonitrile is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It may be harmful if swallowed, inhaled, or absorbed through the skin. Users should wear personal protective equipment, including gloves, safety goggles, and a lab coat.

Conclusion

Cyclohexene-1-carbonitrile is a valuable and versatile intermediate in organic synthesis. Its chemical properties are dictated by the interplay of the nitrile and alkene functional groups. This guide provides essential data and procedural outlines to aid researchers and professionals in the effective use of this compound in their work. Further research to fully elucidate all of its physical properties and to develop more detailed and efficient synthetic protocols is warranted.

- To cite this document: BenchChem. [Cyclohexene-1-carbonitrile chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b159472#cyclohexene-1-carbonitrile-chemical-properties-and-structure\]](https://www.benchchem.com/product/b159472#cyclohexene-1-carbonitrile-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com